molecular formula C20H19N3O2S B3311682 N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946273-55-8

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3311682
CAS No.: 946273-55-8
M. Wt: 365.5 g/mol
InChI Key: JXBSPNQPNUSUSU-UHFFFAOYSA-N
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Description

N-(4-{[(2,4-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a thiazole-based benzamide derivative with demonstrated biological activity as an inhibitor of the Hec1/Nek2 mitotic pathway, a critical target in cancer therapeutics . Key physicochemical properties include a calculated LogP of 5.24, indicating significant lipophilicity, and a polar surface area (PSA) of 73.72 Ų, suggesting moderate solubility in polar solvents. The compound is stored under desiccated conditions at +4°C to ensure stability .

Properties

IUPAC Name

N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-8-9-17(14(2)10-13)22-18(24)11-16-12-26-20(21-16)23-19(25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBSPNQPNUSUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The benzamide group can be introduced via an amide coupling reaction using benzoyl chloride and an amine precursor. The dimethylphenyl carbamoyl moiety is often added through a carbamoylation reaction using 2,4-dimethylphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. It induces apoptosis and cell cycle arrest by targeting specific molecular pathways involved in tumor growth. For instance, studies have shown that it can modulate signaling pathways related to cell survival and apoptosis in cancer cells.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial lipid biosynthesis, which is crucial for maintaining bacterial cell integrity.

Biological Research

The compound's interactions with biological systems make it a valuable tool in research:

  • Cell Signaling Modulation : It influences various signaling pathways that regulate cellular functions such as metabolism, growth, and apoptosis. This modulation can lead to altered gene expression profiles in treated cells.
  • Metabolic Pathway Interactions : this compound has been shown to affect metabolic flux by inhibiting enzymes involved in fatty acid synthesis and other metabolic processes.

Industrial Applications

Beyond medicinal uses, the compound serves as a building block in organic synthesis:

  • Chemical Synthesis : It is utilized as a reagent in various organic reactions and as an intermediate for synthesizing more complex molecules. Its unique structure allows for the development of novel compounds with potential applications in pharmaceuticals and materials science.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Caco-2 Cell Line Study : In vitro experiments demonstrated that modifications to the thiazole structure significantly enhanced cytotoxicity against Caco-2 cells (human colorectal adenocarcinoma). A decrease in cell viability was observed at concentrations as low as 10 µM.
  • A549 Cell Line Study : While effective against Caco-2 cells, derivatives of this compound exhibited reduced efficacy against A549 cells (human lung carcinoma), indicating that structural variations can significantly impact biological activity.

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialDisrupts lipid biosynthesis in bacteria
Metabolic ModulationAlters enzyme activity affecting metabolic pathways

Mechanism of Action

The mechanism of action of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzamide group may enhance binding affinity to certain proteins, while the dimethylphenyl carbamoyl moiety can influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Group Analysis

The compound’s core structure consists of a thiazole ring substituted with a 2,4-dimethylphenylcarbamoylmethyl group and a benzamide moiety. Below is a comparative analysis of its structural analogues:

Table 1: Structural and Functional Group Comparisons
Compound Name (Source) Key Substituents/Modifications Molecular Formula Notable Functional Groups
Target Compound 2,4-Dimethylphenylcarbamoylmethyl, benzamide C₁₉H₁₇N₃O₂S Thiazole, carbamoyl, benzamide
N-[4-(4-Methylphenyl)-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl, phenoxy-benzamide C₂₃H₁₇N₃O₂S Phenoxy, thiazole
5p: N-(4-(2,4-Dimethylphenyl)-3-dodecylthiazol-2-ylidene)-benzamide 2,4-Dimethylphenyl, dodecyl chain C₂₈H₃₃N₃OS Long alkyl chain, thiazole-ylidene
9a: 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide Triazole-sulfanyl, amino-thiazole C₂₈H₂₆N₆OS₂ Triazole, sulfanyl, amino-thiazole
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, nitro-phenyl C₁₈H₁₈N₄O₅S₂ Sulfamoyl, nitro group
Key Observations :
  • Lipophilicity : The target compound (LogP = 5.24) is less lipophilic than 5p (estimated LogP >6 due to the dodecyl chain) but more lipophilic than sulfamoyl derivatives (e.g., compound in , LogP ~3–4) .
  • Solubility: Phenoxy-substituted analogues (e.g., ) exhibit improved solubility in DMSO and ethanol compared to the target compound, likely due to reduced steric hindrance .
  • Phenoxy-substituted derivatives (e.g., ) show enhanced activity (129.23% efficacy, p<0.05) in growth modulation assays, possibly due to improved target engagement . Sulfamoyl derivatives (e.g., ) may exhibit altered binding kinetics due to electron-withdrawing groups affecting protein-ligand interactions .

Biological Activity

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic compound that belongs to the class of thiazolecarboxamides. Its unique structure includes a thiazole ring, a dimethylphenyl group, and a benzamide moiety, which contributes to its biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. It inhibits bacterial lipid biosynthesis, which is crucial for the survival of various bacterial strains. Studies have shown that this compound effectively targets pathogens such as Escherichia coli and Staphylococcus aureus, leading to reduced bacterial growth and viability.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can modulate key signaling pathways involved in cell proliferation and apoptosis in cancer cells. Specifically, it has been found to inhibit tumor growth by affecting the expression of genes associated with cancer progression.

Table 1: Summary of Biological Activities

Activity TypeEffectTarget Organisms/Cells
AntimicrobialInhibition of bacterial growthE. coli, S. aureus
AnticancerModulation of signaling pathwaysVarious cancer cell lines

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in lipid biosynthesis and cell signaling pathways. This interaction can lead to either inhibition or activation of these enzymes, depending on the context.
  • Gene Expression Modulation : It influences the transcriptional activity of genes related to cell cycle regulation and apoptosis, promoting cell death in cancerous cells while inhibiting bacterial proliferation.

4. Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
  • Another investigation revealed its potential as a therapeutic agent against resistant strains of bacteria, showcasing its ability to overcome common resistance mechanisms.

Q & A

Q. What are the key synthetic steps and reaction conditions for N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide?

The synthesis involves:

  • Thiazole ring formation : Cyclization of α-haloketones and thioureas under acidic/basic conditions.
  • Carbamoylmethyl group introduction : Reaction of 2,4-dimethylphenyl isocyanate with a thiazole intermediate.
  • Benzamide coupling : Amidation using activated benzoyl chloride derivatives.

Critical parameters include solvent choice (e.g., DMF for solubility), temperature (60–80°C for cyclization), and catalyst use (e.g., triethylamine for amidation). Yields range from 65–85%, with purity confirmed via HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity (e.g., thiazole proton signals at δ 7.2–7.5 ppm, benzamide carbonyl at δ 168 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Determines purity (>98% in optimized syntheses) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 395.5 for [M+H]+^+) .

Q. What preliminary biological activities have been reported?

  • Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria (e.g., S. aureus MIC = 32 µg/mL) and fungi (C. albicans MIC = 64 µg/mL) .
  • Anticancer Potential : IC50_{50} values of 8–12 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (yield increases from 70% to 82%) .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) for benzamide coupling, improving reaction rate by 30% .
  • Purification Methods : Gradient column chromatography (hexane:EtOAc 3:1) enhances purity to >99% .

Q. How to address contradictions in reported biological activity data?

Example: Discrepancies in antimicrobial MIC values may arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC controls) and replicate assays (n ≥ 3).
  • Compound Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation .
  • Assay Conditions : Compare broth microdilution (CLSI guidelines) vs. agar diffusion methods .

Q. What molecular targets and mechanisms underlie its anticancer activity?

  • Hec1/Nek2 Pathway Inhibition : Disrupts mitotic spindle assembly, inducing G2/M arrest (EC50_{50} = 5 µM) .
  • Histone Deacetylase (HDAC) Inhibition : IC50_{50} = 10 µM, validated via fluorometric assays .
  • Apoptosis Markers : Caspase-3 activation (2-fold increase) and PARP cleavage in treated cells .

Q. How to design derivatives with enhanced pharmacokinetic properties?

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -NO2_2) to improve metabolic stability.
    • Replace methoxy with trifluoromethyl to enhance blood-brain barrier penetration .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to HDAC8 (∆G = -9.2 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
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N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

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